ETHYL 2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Triazolo[4,3-a]pyridine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo[4,3-a]pyridine ring.
Thioether Formation: The triazolo[4,3-a]pyridine is then reacted with a thiol compound to introduce the thioether linkage.
Amidation: The resulting intermediate undergoes amidation with a suitable amine to form the propanamido linkage.
Cyclization and Esterification: Finally, the tetrahydrobenzo[b]thiophene ring is formed through cyclization, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ETHYL 2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as [1,2,4]triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]pyrazine share structural similarities
Uniqueness: The presence of the tetrahydrobenzo[b]thiophene ring and the specific arrangement of functional groups confer unique biological activities and chemical reactivity to this compound
Biological Activity
Ethyl 2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}propanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex compound that integrates various pharmacophores known for their biological activities. The compound is characterized by the presence of a triazole ring and a benzothiophene structure, both of which have been associated with diverse therapeutic potentials.
Chemical Structure
The molecular formula for this compound can be represented as C18H22N4O2S. Its structure includes:
- Triazole ring : Contributes to the compound's potential antimicrobial and anticancer activities.
- Benzothiophene moiety : Known for its anti-inflammatory and analgesic properties.
- Ethyl ester and propanamide groups : Enhance solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing triazole and benzothiophene structures. For instance:
- In vitro studies : Compounds similar to ethyl 2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}propanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have shown significant cytotoxic effects against various cancer cell lines. For example:
Antimicrobial Activity
Compounds featuring the triazole ring have been recognized for their antimicrobial properties:
- Mechanism of action : Triazoles inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis, leading to cell membrane disruption.
- Research findings : Studies have indicated that benzothiophene derivatives exhibit antibacterial activity against various pathogens .
Antimalarial Activity
Recent explorations into triazolo-pyridine derivatives have revealed promising antimalarial properties:
- In vitro efficacy : Selected compounds from a library of triazolo derivatives exhibited IC50 values as low as 2.24 μM against Plasmodium falciparum, indicating strong potential for further development in malaria treatment .
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
A study synthesized a series of triazole derivatives and evaluated their anticancer activity against several human cancer cell lines. The results indicated that certain derivatives exhibited potent activity comparable to established chemotherapeutics.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HCT-116 | 6.2 |
Compound B | T47D | 27.3 |
Compound C | MCF-7 | 43.4 |
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of benzothiophene derivatives. The results showed that these compounds had significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | Staphylococcus aureus | 15 μg/mL |
Compound E | Escherichia coli | 20 μg/mL |
Properties
IUPAC Name |
ethyl 2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-2-27-19(26)17-13-7-3-4-8-14(13)29-18(17)21-16(25)10-12-28-20-23-22-15-9-5-6-11-24(15)20/h5-6,9,11H,2-4,7-8,10,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRERDPQWKMGNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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